
N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide
Overview
Description
N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide is an organic compound characterized by the presence of a hydroxyphenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide typically involves the reaction of 3-hydroxyaniline with 5-methylfuran-3-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(3-hydroxyphenyl)thiourea: Investigated for its antioxidant and anticancer activities
Uniqueness
N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-5-9(7-16-8)12(15)13-10-3-2-4-11(14)6-10/h2-7,14H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHYRMHFQJXHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358107 | |
Record name | N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423735-72-2 | |
Record name | N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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